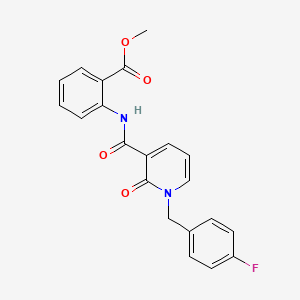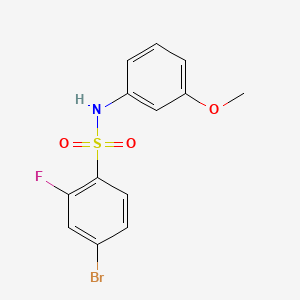![molecular formula C23H18N2O B2387849 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one CAS No. 142888-55-9](/img/structure/B2387849.png)
2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one is a useful research compound. Its molecular formula is C23H18N2O and its molecular weight is 338.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nonlinear Optical Properties
Research conducted by Ruanwas et al. (2010) explored the synthesis, characterization, and nonlinear optical properties of quinazoline derivatives, highlighting their potential in optical limiting applications. These compounds, through the open-aperture z-scan technique, showed promising applications in developing materials for optical limiting, indicating their significance in photonics and materials science (Ruanwas et al., 2010).
Antimicrobial Agents
Quinazolines have been evaluated for their potential as antimicrobial agents. Desai et al. (2007) synthesized new quinazoline compounds and assessed their antibacterial and antifungal activities against a range of pathogens, showcasing their potential in developing new antimicrobial therapies (Desai et al., 2007).
Synthesis and Characterization
Gromachevskaya et al. (2017) worked on the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, contributing to the chemical methodologies for modifying quinazoline structures. This research offers insights into the synthetic routes for preparing structurally diverse quinazolines, which can be pivotal for further medicinal and material science applications (Gromachevskaya et al., 2017).
Anti-inflammatory and Analgesic Agents
Farag et al. (2012) explored the synthesis, characterization, and evaluation of novel 4(3H)-quinazolinone derivatives for their anti-inflammatory and analgesic activities. The study demonstrates the therapeutic potential of quinazoline derivatives in treating inflammation and pain, thereby contributing to the field of medicinal chemistry (Farag et al., 2012).
Anticancer Agents
Riadi et al. (2021) reported on the synthesis, characterization, biological evaluation, and molecular docking of a new quinazolinone-based derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. The compound exhibited potent cytotoxic activity against various cancer cell lines and significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, underscoring its potential as an effective anti-cancer agent (Riadi et al., 2021).
Propriétés
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-17-11-13-18(14-12-17)15-16-22-24-21-10-6-5-9-20(21)23(26)25(22)19-7-3-2-4-8-19/h2-16H,1H3/b16-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBPYQYHGIVDQG-FOCLMDBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
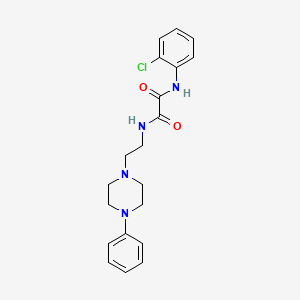
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2387774.png)

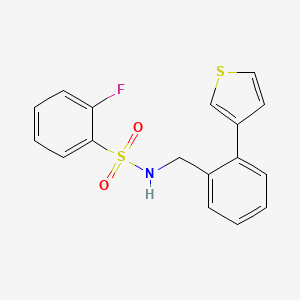

![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)
![Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2387779.png)
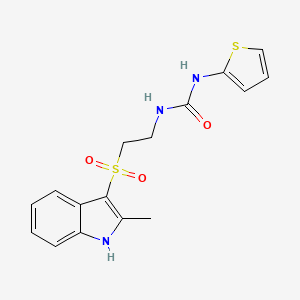
![7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2387781.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2387782.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2387786.png)
